5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene analogues can be synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the use of Baylis–Hillman adducts .
Molecular Structure Analysis
The molecular structure of similar compounds like “5-Methylthiophen-2-ylmethylamine” has been analyzed using techniques like elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
Thiophene containing Baylis–Hillman adducts have been evaluated for their in vitro cytotoxicity effect . They have shown a growth inhibitory effect on human cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “5-Methylthiophen-2-ylmethylamine” include a density of 1.1±0.1 g/cm3, boiling point of 198.8±25.0 °C at 760 mmHg, and a molar refractivity of 37.9±0.3 cm3 .
Scientific Research Applications
Photocatalysis
Thiophene derivatives have been used in the development of photocatalysts . For instance, a polythiophene-conjugated polymer photocatalyst has been synthesized for environmental purification . This photocatalyst has shown high antimicrobial efficiency against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Escherichia coli .
Antibacterial Applications
The aforementioned photocatalyst has also demonstrated significant antibacterial activity . It has been used to treat multidrug-resistant bacteria-caused infections, offering a green and effective method for bacterial treatment .
Drug Development
Thiophene and its derivatives have shown a wide range of therapeutic properties . They have been used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Urease Inhibition
Certain thiophene derivatives have shown excellent urease inhibition activity . This could potentially be used in the treatment of diseases caused by urease-producing bacteria .
Fluorescent Molecules
Thienylpyridinium–cyclic enolate betaine (TPB) dyes, which contain thiophene units, have been reported as unique skeletons of fluorescent donor–acceptor type molecules . These dyes could potentially be used in various applications that require fluorescent molecules .
Safety and Hazards
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The search for more effective synthetic drugs against Mycobacterium tuberculosis is being done to discover better antitubercular activity and to address the new treatment for this epidemic .
properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-3-5(12-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDKYPGJOIQJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
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